

^1H and ^{19}F NMR analysis of 3,5-Difluoro-4-nitroaniline

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Compound of Interest

Compound Name: 3,5-Difluoro-4-nitroaniline

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Comparative NMR Analysis of Fluorinated Nitroanilines

A technical guide for researchers, scientists, and drug development professionals on the ^1H and ^{19}F NMR spectral properties of **3,5-Difluoro-4-nitroaniline** and its structural analogs.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **3,5-Difluoro-4-nitroaniline** and related fluorinated and nitrated aniline derivatives. While experimental ^1H and ^{19}F NMR data for **3,5-Difluoro-4-nitroaniline** were not readily available in reviewed scientific literature and spectral databases, this guide presents a detailed comparison with structurally similar and commercially available alternatives. This information is crucial for the unambiguous identification and characterization of these important chemical entities in various research and development settings.

Data Presentation: Comparative ^1H and ^{19}F NMR Data

The following table summarizes the reported ^1H and ^{19}F NMR spectral data for selected aniline derivatives that serve as valuable alternatives for comparison with **3,5-Difluoro-4-nitroaniline**. These compounds share key structural motifs, such as the aniline core, fluorine substituents, and a nitro group, which allows for an insightful analysis of the electronic and structural effects on their respective NMR spectra.

Compound	Solvent	¹ H Chemical Shifts (δ, ppm)	¹⁹ F Chemical Shift (δ, ppm)
3,5-Difluoroaniline	CDCl ₃	6.32 - 6.40 (m, 3H, Ar-H), 3.75 (br s, 2H, -NH ₂)	-111.4
4-Nitroaniline	DMSO-d ₆	7.93 (d, J = 9.2 Hz, 2H, Ar-H), 6.71 (br s, 2H, -NH ₂), 6.58 (d, J = 9.0 Hz, 2H, Ar-H)	Not Applicable
2-Fluoro-4-nitroaniline	Not Specified	8.00 (dd, J=9.5, 2.5 Hz, 1H, H-3), 7.82 (ddd, J=9.5, 2.5, 1.0 Hz, 1H, H-5), 6.85 (t, J=9.5 Hz, 1H, H-6)	-118.9
4-Fluoro-2-nitroaniline	Not Specified	7.95 (dd, J=9.0, 2.5 Hz, 1H, H-3), 7.25 (ddd, J=9.0, 8.5, 2.5 Hz, 1H, H-5), 6.95 (dd, J=11.5, 9.0 Hz, 1H, H-6)	-118.2

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹⁹F NMR spectra for small aromatic molecules like the ones discussed in this guide.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid aniline derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Temperature: 298 K (25 °C).
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

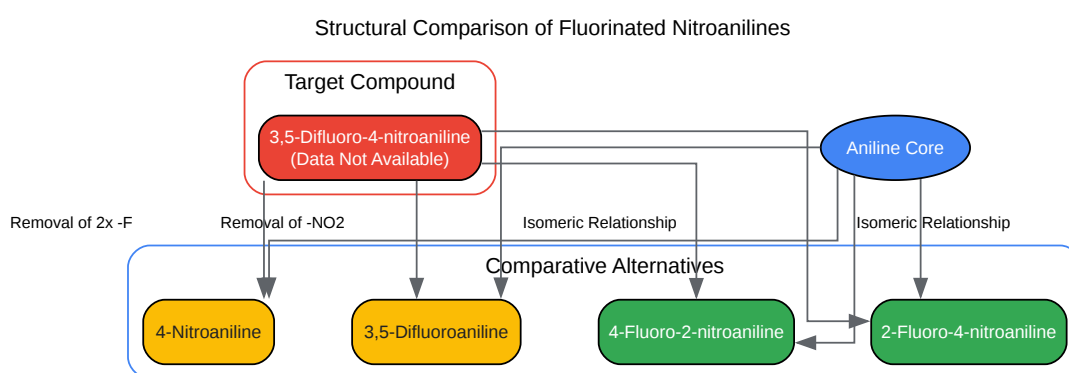
^{19}F NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer equipped with a fluorine-observe probe.
- Temperature: 298 K (25 °C).
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 64 to 256, as ^{19}F sensitivity can vary.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A wider spectral width is often necessary for ^{19}F NMR, typically in the range of -50 to -200 ppm, but can be adjusted based on the specific compound.

- Referencing: An external or internal standard such as CFCl_3 (0 ppm) or a secondary standard like C_6F_6 (-162.9 ppm) is used for chemical shift referencing.

Mandatory Visualization

The structural relationships and the key functional groups of the compared aniline derivatives are illustrated in the following diagram.



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Caption: Structural relationships of the target and alternative compounds.

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